![molecular formula C10H7FN2S B5737223 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features a thiazole ring fused to an indole structure. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position adds to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the construction of the thiazole ring followed by its fusion with the indole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a 2-aminothiazole derivative, the reaction with a suitable indole precursor under acidic or basic conditions can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as trifluoroacetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Similar structure but with a chlorine atom instead of fluorine, leading to different properties.
7-fluoro-4H-[1,3]thiazolo[5,4-b]indole: Lacks the methyl group, which may influence its interactions and stability.
Uniqueness
The presence of both the fluorine atom and the methyl group in 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Propriétés
IUPAC Name |
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c1-5-12-9-7-4-6(11)2-3-8(7)13-10(9)14-5/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRHKGYCJCDPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
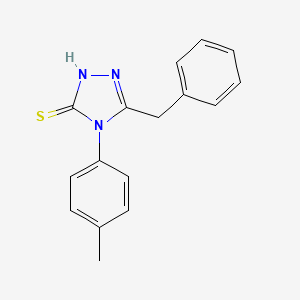
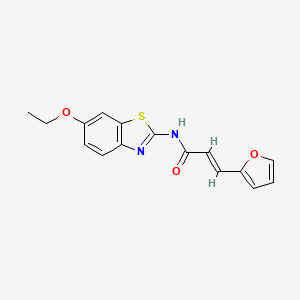
![N-[(2-methoxyphenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B5737160.png)
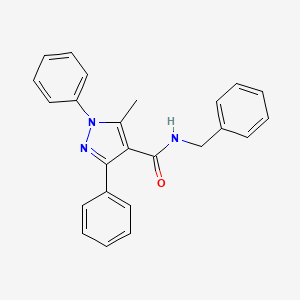

![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)
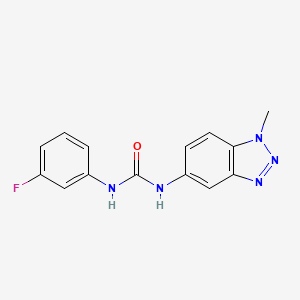
![2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B5737192.png)
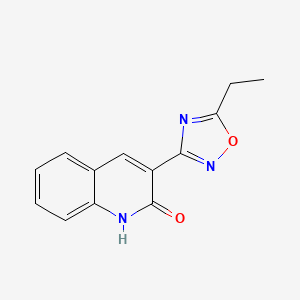
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5737210.png)
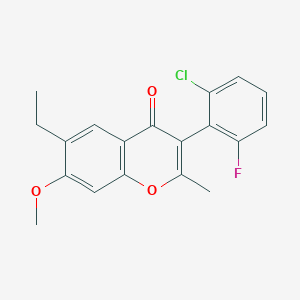
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
